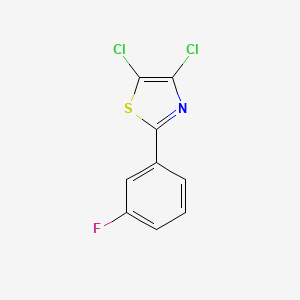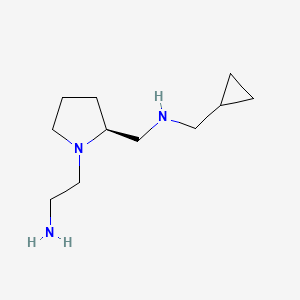
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and methoxy group attached to the pyrimidine ring, along with an ethanamine side chain. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine typically involves the reaction of 4-chloro-5-methoxypyrimidine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The product is typically purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and methoxy groups play a crucial role in the binding affinity and selectivity of the compound towards its targets. The ethanamine side chain enhances the compound’s solubility and facilitates its transport across biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine
- 2-(4-Chloro-5-ethoxypyrimidin-2-yl)ethanamine
- 2-(4-Chloro-5-fluoropyrimidin-2-yl)ethanamine
Uniqueness
2-(4-Chloro-5-methoxypyrimidin-2-yl)ethanamine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the compound. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C7H10ClN3O |
|---|---|
Poids moléculaire |
187.63 g/mol |
Nom IUPAC |
2-(4-chloro-5-methoxypyrimidin-2-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3O/c1-12-5-4-10-6(2-3-9)11-7(5)8/h4H,2-3,9H2,1H3 |
Clé InChI |
SCKBVRUFBFFPFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(N=C1Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Iodophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11794753.png)
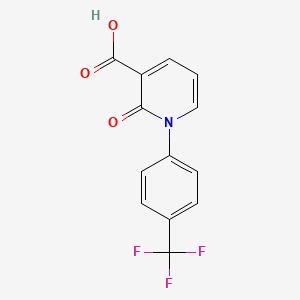
![3-Chloro-1-ethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11794759.png)


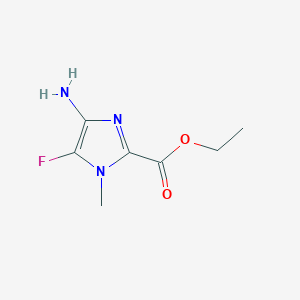

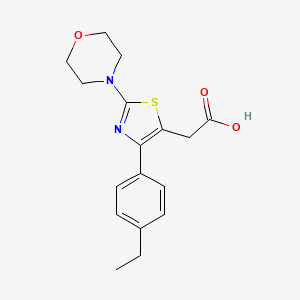
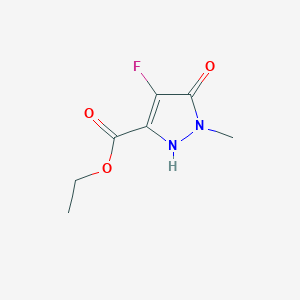
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)

